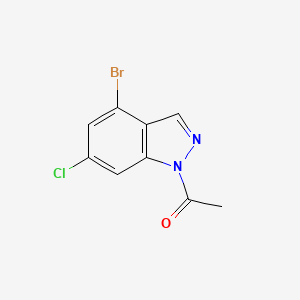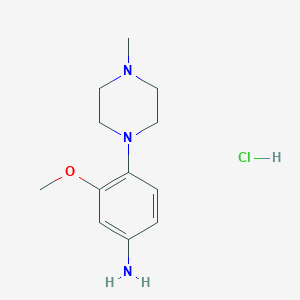![molecular formula C18H23NO3 B13666035 13-Benzyl-7,10-dioxa-3-azadispiro[4.0.46.45]tetradecan-4-one](/img/structure/B13666035.png)
13-Benzyl-7,10-dioxa-3-azadispiro[4.0.46.45]tetradecan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-Benzyl-7,10-dioxa-3-azadispiro[404645]tetradecan-4-one is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-Benzyl-7,10-dioxa-3-azadispiro[4.0.46.45]tetradecan-4-one typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with a suitable diol under acidic conditions to form the spirocyclic core. This is followed by oxidation and cyclization steps to achieve the final product. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
13-Benzyl-7,10-dioxa-3-azadispiro[4.0.46.45]tetradecan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, where the benzyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles such as halides, under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
13-Benzyl-7,10-dioxa-3-azadispiro[4.0.46.45]tetradecan-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 13-Benzyl-7,10-dioxa-3-azadispiro[4.0.46.45]tetradecan-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 10-Benzyl-5,8-dioxa-10-azadispiro[2.0.44.33]undecan-11-one
- 13-methyl-7,10-dioxa-13-azadispiro[4.0.46.45]tetradecan-14-one
Uniqueness
13-Benzyl-7,10-dioxa-3-azadispiro[4.0.46.45]tetradecan-4-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C18H23NO3 |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
13-benzyl-7,10-dioxa-3-azadispiro[4.0.46.45]tetradecan-4-one |
InChI |
InChI=1S/C18H23NO3/c20-16-17(8-9-19-16)13-15(12-14-4-2-1-3-5-14)6-7-18(17)21-10-11-22-18/h1-5,15H,6-13H2,(H,19,20) |
InChI Key |
CUUFMNFHXVXFOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C3(CCNC3=O)CC1CC4=CC=CC=C4)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


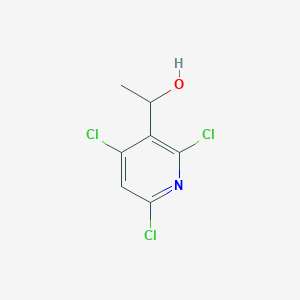

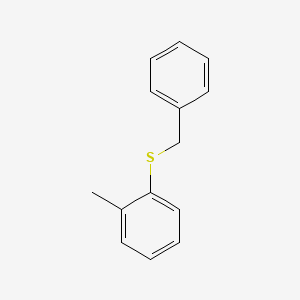
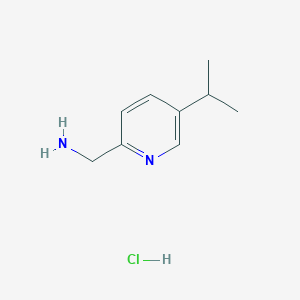

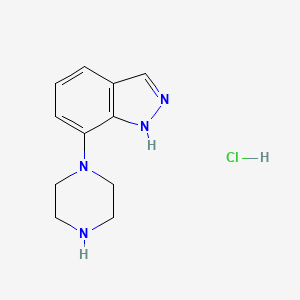
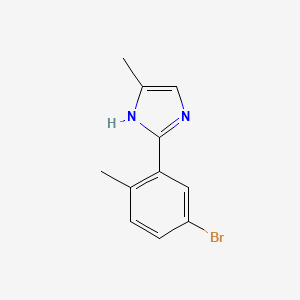


![1-[4-(Benzyloxy)benzyl]azetidine](/img/structure/B13666009.png)
